molecular formula C10H7ClN2O2S B12431621 3-(4-Chlorophenyl)-6-hydroxy-2-sulfanyl-3,4-dihydropyrimidin-4-one

3-(4-Chlorophenyl)-6-hydroxy-2-sulfanyl-3,4-dihydropyrimidin-4-one

Cat. No.: B12431621
M. Wt: 254.69 g/mol
InChI Key: DACWOYFGOJZYJO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-hydroxy-2-sulfanyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a chlorophenyl group, a hydroxyl group, and a sulfanyl group

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-6-hydroxy-2-sulfanyl-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the desired pyrimidine derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

3-(4-Chlorophenyl)-6-hydroxy-2-sulfanyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-hydroxy-2-sulfanyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

3-(4-Chlorophenyl)-6-hydroxy-2-sulfanyl-3,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H7ClN2O2S

Molecular Weight

254.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C10H7ClN2O2S/c11-6-1-3-7(4-2-6)13-9(15)5-8(14)12-10(13)16/h1-5,15H,(H,12,14,16)

InChI Key

DACWOYFGOJZYJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=CC(=O)NC2=S)O)Cl

Origin of Product

United States

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